Crystal Conformation: C—SO2—NH—C Torsion Angle Differentiates 2,6-Dimethyl Isomer from Other Dimethylphenyl and Unsubstituted Analogs
The C—SO2—NH—C torsion angle of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is 88.0 (2)°, which is approximately 36° larger in magnitude than the next closest analog. The measured values for comparator sulfonamides are: N-(phenyl)-4-methylbenzenesulfonamide (-51.6°), N-(2,6-dimethylphenyl)benzenesulfonamide (-78.7°), N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide (-61.0°), N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide (-61.8°), and N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide (56.8°) [1]. The near-orthogonal torsion angle (88.0°) in the target compound arises from steric hindrance imposed by the two ortho-methyl groups on the N-aryl ring, which restrict rotation about the N—S bond.
| Evidence Dimension | C—SO2—NH—C torsion angle |
|---|---|
| Target Compound Data | 88.0 (2)° |
| Comparator Or Baseline | N-(phenyl)-4-methylbenzenesulfonamide: -51.6 (3)°; N-(2,6-dimethylphenyl)benzenesulfonamide: -78.7 (2)°; N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide: -61.0 (2)°; N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide: -61.8 (2)°; N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide: 56.8 (2)° |
| Quantified Difference | 36.4° larger than N-(2,6-dimethylphenyl)benzenesulfonamide; 139.6° larger than N-(phenyl)-4-methylbenzenesulfonamide |
| Conditions | Single-crystal X-ray diffraction at 299 K; Mo Kα radiation; monoclinic space group P21/n |
Why This Matters
The near-orthogonal torsion angle produces a unique molecular shape that governs intermolecular packing and hydrogen-bonding topology, directly impacting crystallization behavior and polymorph prediction for solid-form development.
- [1] Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 66(5), o1178. View Source
